3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde 3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 656810-14-9
VCID: VC16806767
InChI: InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3
SMILES:
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

CAS No.: 656810-14-9

Cat. No.: VC16806767

Molecular Formula: C20H24O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde - 656810-14-9

Specification

CAS No. 656810-14-9
Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
IUPAC Name 3-methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
Standard InChI InChI=1S/C20H24O5/c1-22-20-15-17(16-21)9-10-19(20)25-14-6-12-23-11-5-13-24-18-7-3-2-4-8-18/h2-4,7-10,15-16H,5-6,11-14H2,1H3
Standard InChI Key MFFMGKCCUOCXPH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzaldehyde moiety (C6_6H5_5CHO) substituted at the 3- and 4-positions. The 3-position hosts a methoxy group (-OCH3_3), while the 4-position is modified with a branched ether chain: -O-(CH2_2)3_3-O-(CH2_2)3_3-O-C6_6H5_5. This arrangement creates a flexible, lipophilic framework that enhances membrane permeability and target binding affinity .

Key Structural Features:

  • Benzaldehyde Core: Provides reactivity for further functionalization via aldehyde-specific reactions.

  • Methoxy Group: Enhances electron-donating effects, stabilizing the aromatic ring.

  • Ether Chains: The two propoxy-phenoxy groups introduce steric bulk and influence solubility.

Physicochemical Data

Data from Chemsrc and PubChem reveal critical properties:

PropertyValue
Molecular FormulaC20H24O5\text{C}_{20}\text{H}_{24}\text{O}_5
Molecular Weight344.402 g/mol
Exact Mass344.162 g/mol
PSA (Polar Surface Area)53.99 Ų
LogP (Partition Coefficient)3.76

The high LogP value indicates significant lipophilicity, suggesting favorable passive diffusion across biological membranes. The polar surface area (PSA) is moderate, balancing solubility and permeability .

Synthesis and Reaction Pathways

Synthetic Methodology

The compound was first synthesized by Sirichaiwat et al. (2004) as part of efforts to develop antimalarial agents . The route involves multi-step etherification:

  • Step 1: Nucleophilic substitution between 3-methoxy-4-hydroxybenzaldehyde and 1,3-dibromopropane to install the first propoxy chain.

  • Step 2: Reaction with 3-phenoxypropan-1-ol under basic conditions to introduce the second phenoxypropoxy group.

The process employs potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving yields of ~74% .

Pharmacological Applications

Antimalarial Activity

Sirichaiwat et al. (2004) identified this compound as a potent inhibitor of heme polymerization in Plasmodium falciparum, a critical process for malaria parasite survival . Key findings include:

  • IC50_{50}: 12 µM against cultured parasites.

  • Mechanism: Disruption of hemozoin formation via π-π stacking interactions with heme molecules.

Structure-Activity Relationship (SAR)

  • Ether Chain Length: Longer chains (e.g., propoxy vs. ethoxy) improve hydrophobic interactions with heme.

  • Methoxy Position: Substitution at the 3-position optimizes steric alignment with the heme-binding pocket .

Comparative Analysis with Related Compounds

Analogues in Medicinal Chemistry

  • 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic Acid: Shares a phenoxy-benzoic core but lacks the aldehyde functionality, limiting its reactivity.

  • 3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde : Differs in substituents (benzyloxy vs. methoxy) but shows similar LogP (3.76 vs. 3.72), highlighting the aldehyde’s role in target binding.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Multi-step synthesis and purification challenges reduce scalability.

  • Byproduct Formation: Competing reactions during etherification necessitate stringent temperature control .

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